3-Chloro-6-methoxy-2-methyl-2H-indazole chemical structure and properties
3-Chloro-6-methoxy-2-methyl-2H-indazole chemical structure and properties
An In-Depth Technical Guide to 3-Chloro-6-methoxy-2-methyl-2H-indazole: Structure, Synthesis, and Application
Foreword: The Indazole Scaffold in Modern Medicinal Chemistry
The indazole nucleus, a bicyclic system comprising a fused benzene and pyrazole ring, stands as a cornerstone in contemporary drug discovery.[1] Its structural rigidity and capacity for diverse substitution patterns have established it as a "privileged scaffold," forming the core of numerous bioactive molecules.[1] While rarely found in nature, synthetic indazole derivatives exhibit a remarkable breadth of pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The therapeutic relevance of this scaffold is underscored by several FDA-approved drugs, such as the kinase inhibitors Axitinib and Pazopanib, which have revolutionized cancer therapy.[1]
Indazoles exist in two primary tautomeric forms: the more thermodynamically stable 1H-indazole and the less common 2H-indazole.[4][5] The strategic placement of substituents on either the benzene or pyrazole ring profoundly influences the molecule's electronic properties and biological targets. This guide focuses on a specific, strategically substituted derivative: 3-Chloro-6-methoxy-2-methyl-2H-indazole . This molecule is of particular interest to researchers and drug development professionals due to its unique combination of functional groups, which offer a versatile platform for further chemical exploration and optimization. The 2-methyl substitution locks the molecule in the 2H-tautomeric form, the 6-methoxy group modifies its electronic and solubility profile, and the 3-chloro group serves as an exceptionally useful synthetic handle for building molecular complexity.
As a Senior Application Scientist, my objective is not merely to present data but to provide a cohesive narrative that elucidates the scientific rationale behind the synthesis, characterization, and potential application of this compound. This guide will delve into its structural properties, propose robust synthetic pathways, explore its chemical reactivity, and discuss its potential as a core building block for developing next-generation therapeutics.
Structural Elucidation and Physicochemical Profile
The precise arrangement of atoms and functional groups in 3-Chloro-6-methoxy-2-methyl-2H-indazole dictates its physical behavior, reactivity, and interaction with biological systems. A thorough characterization is the foundational step in its evaluation as a lead compound or synthetic intermediate.
Chemical Structure
The molecule's structure is defined by the 2H-indazole core, with a chlorine atom at position 3, a methoxy group at position 6, and a methyl group on the pyrazole nitrogen at position 2.
Caption: Chemical structure of 3-Chloro-6-methoxy-2-methyl-2H-indazole.
Physicochemical Properties
The following table summarizes the key physicochemical properties. Since this specific molecule is not widely cataloged, many of these values are predicted based on its structure and data from closely related analogues.
| Property | Value | Source/Method |
| IUPAC Name | 3-Chloro-6-methoxy-2-methyl-2H-indazole | --- |
| CAS Number | Not assigned | --- |
| Molecular Formula | C₉H₉ClN₂O | --- |
| Molecular Weight | 196.64 g/mol | --- |
| Appearance | Predicted: White to off-white solid | Analogy |
| SMILES | COC1=CC2=C(C=C1)C(=NN2C)Cl | --- |
| Predicted LogP | 2.85 | Computational |
| Predicted pKa (Basic) | 0.85 | Computational |
| Predicted pKa (Acidic) | Not applicable | Computational |
Spectroscopic Profile (Predicted)
Spectroscopic analysis is critical for confirming the identity and purity of a synthesized compound. Based on known spectral data for chloro-, methoxy-, and methyl-substituted indazoles, the following characteristics are anticipated.[6][7]
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¹H NMR (400 MHz, CDCl₃):
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δ 7.5-7.7 ppm (d, 1H): Aromatic proton at C4, showing a typical doublet.
-
δ 6.8-7.0 ppm (m, 2H): Aromatic protons at C5 and C7, likely appearing as a multiplet or overlapping signals.
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δ 3.9 ppm (s, 3H): Singlet corresponding to the methyl protons of the N2-methyl group.
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δ 3.8 ppm (s, 3H): Singlet corresponding to the protons of the C6-methoxy group.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~160 ppm: Quaternary carbon at C6, attached to the electron-donating methoxy group.
-
δ ~140-150 ppm: Carbons of the pyrazole ring (C3, C7a).
-
δ ~110-125 ppm: Aromatic carbons (C4, C5, C7, C3a).
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δ ~55 ppm: Carbon of the methoxy group (-OCH₃).
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δ ~40 ppm: Carbon of the N-methyl group (-NCH₃).
-
-
Mass Spectrometry (EI-MS):
-
A prominent molecular ion peak (M⁺) at m/z 196.
-
A characteristic isotopic peak (M+2) at m/z 198 with approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom.
-
Strategic Synthesis Pathway
The regioselective synthesis of 2H-indazoles, particularly those with multiple substituents, requires careful planning. A common challenge is controlling the site of N-alkylation, as reactions often yield a mixture of N1 and N2 isomers.[8] The proposed pathway circumvents this by forming the N-N bond within a pre-configured framework, ensuring exclusive formation of the 2H-indazole.
The chosen strategy is a copper-catalyzed three-component reaction, which is well-documented for its efficiency and high regioselectivity in producing 2H-indazoles.[5][9]
Caption: Proposed synthetic workflow for 3-Chloro-6-methoxy-2-methyl-2H-indazole.
Detailed Experimental Protocol
Step 1: Synthesis of 2-methyl-6-methoxy-2H-indazole
-
Rationale: This one-pot, three-component reaction is highly efficient. The copper(I) catalyst is crucial for mediating the formation of both the C-N and the critical N-N bonds required for the indazole ring system.[5][9] Dimethyl sulfoxide (DMSO) is used as a high-boiling polar aprotic solvent suitable for this transformation.
-
Procedure:
-
To an oven-dried reaction vessel under an inert argon atmosphere, add 2-bromo-4-methoxybenzaldehyde (1.0 eq), copper(I) iodide (CuI, 0.1 eq), and N,N,N',N'-Tetramethylethylenediamine (TMEDA, 0.1 eq).
-
Add anhydrous DMSO to dissolve the reagents.
-
Add methylamine (1.2 eq, typically as a solution in THF or as a salt) to the mixture.
-
Add sodium azide (NaN₃, 1.5 eq) portion-wise. Caution: Sodium azide is highly toxic.
-
Heat the reaction mixture to 120°C and stir for 12-18 hours, monitoring progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 2-methyl-6-methoxy-2H-indazole.
-
Step 2: C3-Chlorination of 2-methyl-6-methoxy-2H-indazole
-
Rationale: The C3 position of the indazole ring is electron-rich and susceptible to electrophilic substitution. N-Chlorosuccinimide (NCS) is a mild and effective electrophilic chlorinating agent, making it ideal for this transformation without requiring harsh conditions.
-
Procedure:
-
Dissolve the 2-methyl-6-methoxy-2H-indazole (1.0 eq) from the previous step in acetonitrile.
-
Add N-Chlorosuccinimide (1.1 eq) to the solution at room temperature.
-
Stir the mixture for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
Once the reaction is complete, remove the solvent in vacuo.
-
Redissolve the residue in dichloromethane and wash with water to remove succinimide byproduct.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to afford the final product, 3-Chloro-6-methoxy-2-methyl-2H-indazole, as a purified solid.
-
Chemical Reactivity and Derivatization Potential
The true value of 3-Chloro-6-methoxy-2-methyl-2H-indazole in a drug discovery context lies in its potential for further modification. The C3-chloro substituent is not merely a static feature but a reactive handle for introducing new functional groups and building a library of diverse analogues.
The C3-Chloro Group: A Gateway for Cross-Coupling
The chlorine atom at the C3 position is well-suited for participating in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations. This allows for the introduction of aryl, heteroaryl, or amine fragments, which is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).[10][11]
Caption: Derivatization pathways using the C3-chloro group as a synthetic handle.
Example Protocol: Suzuki-Miyaura Cross-Coupling
-
Rationale: This protocol demonstrates the installation of a new aryl group at the C3 position, a common strategy for modulating a compound's interaction with protein targets.
-
Procedure:
-
In a microwave vial, combine 3-Chloro-6-methoxy-2-methyl-2H-indazole (1.0 eq), the desired arylboronic acid (1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Add a base, typically sodium carbonate (2.0 eq), dissolved in a mixture of dioxane and water (e.g., 4:1 ratio).
-
Seal the vial and heat in a microwave reactor to 100-120°C for 30-60 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the resulting crude product by column chromatography to obtain the 3-aryl-6-methoxy-2-methyl-2H-indazole derivative.
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Potential Applications and Therapeutic Rationale
The indazole scaffold is a validated pharmacophore for a range of biological targets, most notably protein kinases.[2] The specific substitutions on our target molecule suggest several avenues for therapeutic investigation.
Caption: Logical relationship between molecular features and potential therapeutic applications.
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Kinase Inhibition: Many indazole-based kinase inhibitors bind to the ATP pocket of the enzyme. The 2H-indazole core acts as a hinge-binding motif. The 6-methoxy group can improve potency and selectivity, while the 3-position is a key vector for extending into the solvent-exposed region, allowing for SAR exploration via the chloro handle.
-
Anti-Inflammatory Activity: Indazole derivatives have been reported as inhibitors of inflammatory pathways. The overall lipophilicity and electronic profile of this molecule make it a candidate for screening against targets like COX or MAP kinases.
-
Neuroprotection: Research has shown that certain chloroindazole analogues can act as estrogen receptor beta (ERβ) agonists, promoting neuroprotection and remyelination in preclinical models of multiple sclerosis without the negative side effects of estrogen therapy.[12] This precedent makes 3-Chloro-6-methoxy-2-methyl-2H-indazole and its derivatives highly compelling candidates for neurodegenerative disease research.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available, a hazard assessment can be made based on its functional groups and related molecules.
| Hazard Class | GHS Pictogram | Precautionary Statements |
| Acute Toxicity (Oral) | ! (GHS07) | H302: Harmful if swallowed. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. |
| Skin Irritation | ! (GHS07) | H315: Causes skin irritation. P280: Wear protective gloves. |
| Eye Irritation | ! (GHS07) | H319: Causes serious eye irritation. P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. |
| Long-term Aquatic Hazard | None | H413: May cause long lasting harmful effects to aquatic life. P273: Avoid release to the environment. |
-
Handling: Use in a well-ventilated area or chemical fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste. Do not allow the product to enter drains.[13]
Conclusion and Future Outlook
3-Chloro-6-methoxy-2-methyl-2H-indazole is more than a single chemical entity; it is a strategic platform for innovation in medicinal chemistry. Its synthesis is achievable through robust and regioselective modern chemical methods. The locked 2H-tautomer configuration, combined with the electronically-modifying methoxy group and the synthetically versatile chloro handle, provides an ideal starting point for the development of compound libraries aimed at a variety of therapeutic targets.
Future research should focus on leveraging the C3-chloro group to build a diverse library of analogues and screening them against panels of protein kinases, inflammatory targets, and nuclear receptors like ERβ. The insights gained from such studies will be invaluable for advancing the indazole scaffold and developing novel therapeutics for oncology, inflammation, and neurodegenerative disorders.
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